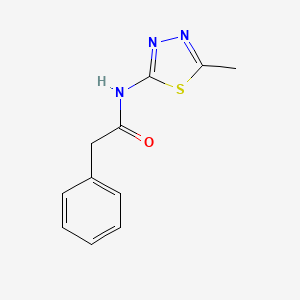![molecular formula C23H16Br2Cl2N2O4 B11552919 2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11552919.png)
2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a valuable subject for chemical studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, including halogenation, acylation, and condensation reactions. The starting materials often include brominated and chlorinated phenols, which undergo various chemical transformations to achieve the final product.
Halogenation: The initial step involves the bromination of phenol derivatives to introduce bromine atoms at specific positions on the aromatic ring.
Acylation: The brominated phenol is then acylated with 3-methylbenzoic acid to form the ester linkage.
Condensation: The final step involves the condensation of the acylated product with 2-(2,4-dichlorophenoxy)acetamide under specific conditions to form the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Condensation Reactions: The imino and ester linkages can participate in further condensation reactions with other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl acetate
Uniqueness
The uniqueness of 2,4-Dibromo-6-[(E)-{[2-(2,4-dichlorophenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Propiedades
Fórmula molecular |
C23H16Br2Cl2N2O4 |
|---|---|
Peso molecular |
615.1 g/mol |
Nombre IUPAC |
[2,4-dibromo-6-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H16Br2Cl2N2O4/c1-13-3-2-4-14(7-13)23(31)33-22-15(8-16(24)9-18(22)25)11-28-29-21(30)12-32-20-6-5-17(26)10-19(20)27/h2-11H,12H2,1H3,(H,29,30)/b28-11+ |
Clave InChI |
AAHCWVSTQPURBQ-IPBVOBEMSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-6-yl)imino]methyl}phenol](/img/structure/B11552838.png)
![[1-[(2-methylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11552845.png)
![4-[({[5-({[4-(Propanoyloxy)phenyl]carbamoyl}oxy)pentyl]oxy}carbonyl)amino]phenyl propanoate](/img/structure/B11552846.png)
![4-Chloro-N-({N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552854.png)

![2,4-dichloro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11552862.png)
![N'-[(E)-{2,4-bis[(3-methylbenzyl)oxy]phenyl}methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11552865.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11552879.png)
![(3E)-N-(3-bromophenyl)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanamide](/img/structure/B11552890.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11552896.png)
![N-(2-{N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11552902.png)
![2-[(Z)-{[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11552910.png)
![2-(1,3-Benzoxazol-2-YL)-5-[(E)-[(3,4-dichlorophenyl)methylidene]amino]phenol](/img/structure/B11552918.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552923.png)
